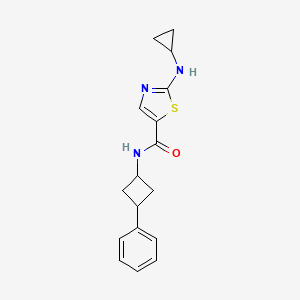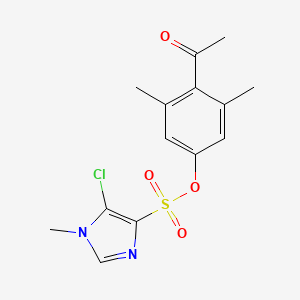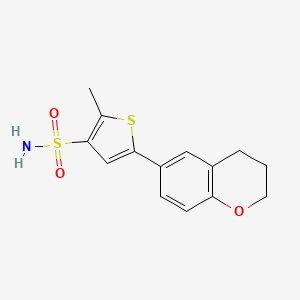![molecular formula C14H17ClN2O2 B7437112 (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol, also known as CQMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CQMA is a derivative of chloroquine, a well-known antimalarial drug.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol is not yet fully understood. However, it has been suggested that this compound may inhibit the function of lysosomes, which are organelles responsible for the degradation of cellular waste. This inhibition may lead to the accumulation of waste products in cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, this compound has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2.
Advantages and Limitations for Lab Experiments
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to exhibit low toxicity in vitro. However, this compound has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, this compound has not yet been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for the study of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol. One potential direction is the further investigation of its antitumor activity. This compound may have potential as a chemotherapeutic agent for the treatment of cancer. Another potential direction is the study of its antiviral activity. This compound may have potential as a treatment for viral infections, including emerging viruses such as SARS-CoV-2. Finally, the potential use of this compound in the treatment of Alzheimer's disease should be further explored.
Synthesis Methods
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol can be synthesized by reacting chloroquine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through a Mannich reaction, resulting in the formation of this compound.
Scientific Research Applications
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor, antimalarial, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-11(8-18)17-7-10-4-5-13(15)12-3-2-6-16-14(10)12/h2-6,11,17-18H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDSKOJPYSOEY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)


![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)